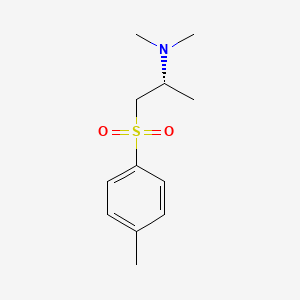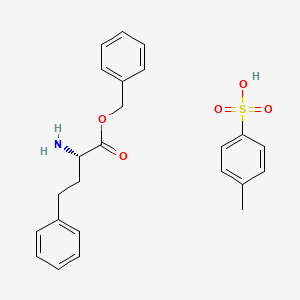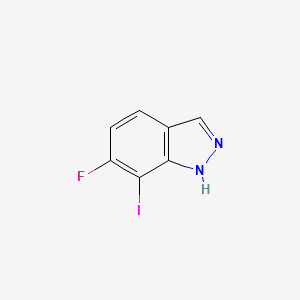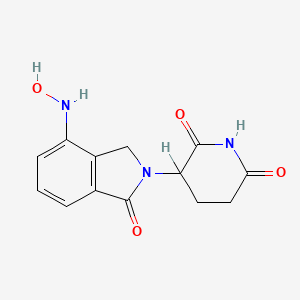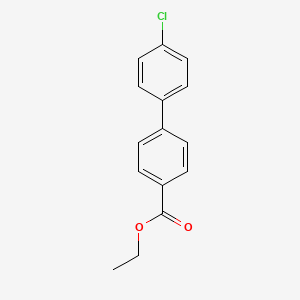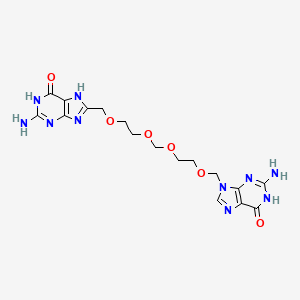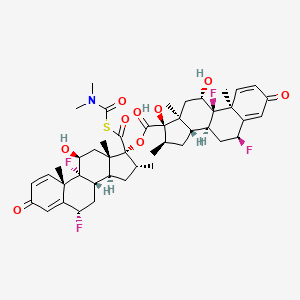
21-N-Dimethylcarbamic Thioanhydride Fluticasone Dimer Impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21-N-Dimethylcarbamic Thioanhydride Fluticasone Dimer Impurity is a complex organic compound used primarily as an intermediate in the synthesis of fluticasone dimer impurity. It is characterized by its intricate molecular structure, which includes multiple functional groups such as carbamic thioanhydride and fluticasone dimer. This compound is significant in the field of pharmaceutical chemistry, particularly in the quality control and analysis of fluticasone propionate, a widely used corticosteroid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 21-N-Dimethylcarbamic Thioanhydride Fluticasone Dimer Impurity involves multiple steps, starting with the preparation of the fluticasone dimer. The key steps include:
Formation of Fluticasone Dimer: This involves the dimerization of fluticasone propionate under specific conditions.
Introduction of Dimethylcarbamic Thioanhydride Group: This step involves the reaction of the fluticasone dimer with dimethylcarbamoyl chloride and thioanhydride under controlled conditions to introduce the dimethylcarbamic thioanhydride group.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Fluticasone Dimer: Using large-scale reactors to produce the fluticasone dimer.
Chemical Modification: Introducing the dimethylcarbamic thioanhydride group through a series of chemical reactions in industrial reactors, followed by purification and quality control steps to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups present in the fluticasone dimer structure.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamic thioanhydride group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the fluticasone dimer.
Reduction Products: Reduced forms of the fluticasone dimer with hydroxyl groups.
Substitution Products: Substituted derivatives with various functional groups replacing the original groups.
Wissenschaftliche Forschungsanwendungen
21-N-Dimethylcarbamic Thioanhydride Fluticasone Dimer Impurity has several applications in scientific research:
Pharmaceutical Chemistry: Used as a reference standard in the quality control and analysis of fluticasone propionate formulations.
Analytical Chemistry: Employed in the development and validation of analytical methods for detecting and quantifying impurities in pharmaceutical products.
Medicinal Chemistry: Studied for its potential biological activities and interactions with various molecular targets.
Industrial Applications: Used in the synthesis of other complex organic compounds and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 21-N-Dimethylcarbamic Thioanhydride Fluticasone Dimer Impurity is primarily related to its role as an impurity in fluticasone propionate formulations. It interacts with molecular targets in a manner similar to fluticasone propionate, affecting the glucocorticoid receptor pathways. The presence of the dimethylcarbamic thioanhydride group may influence its binding affinity and activity, leading to variations in its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Fluticasone Propionate: The parent compound from which the dimer impurity is derived.
Fluticasone Dimer: The dimeric form of fluticasone propionate, which is a precursor to the impurity.
Other Corticosteroid Impurities: Similar impurities found in corticosteroid formulations.
Uniqueness: 21-N-Dimethylcarbamic Thioanhydride Fluticasone Dimer Impurity is unique due to the presence of the dimethylcarbamic thioanhydride group, which distinguishes it from other impurities and related compounds. This unique structure may result in different chemical and biological properties, making it a valuable reference standard in pharmaceutical analysis.
Eigenschaften
Molekularformel |
C45H55F4NO9S |
|---|---|
Molekulargewicht |
862.0 g/mol |
IUPAC-Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(dimethylcarbamoylsulfanylcarbonyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C45H55F4NO9S/c1-21-13-25-27-17-31(46)29-15-23(51)9-11-38(29,3)42(27,48)33(53)19-40(25,5)44(21,58)35(55)59-45(36(56)60-37(57)50(7)8)22(2)14-26-28-18-32(47)30-16-24(52)10-12-39(30,4)43(28,49)34(54)20-41(26,45)6/h9-12,15-16,21-22,25-28,31-34,53-54,58H,13-14,17-20H2,1-8H3/t21-,22-,25+,26+,27+,28+,31+,32+,33+,34+,38+,39+,40+,41+,42+,43+,44+,45+/m1/s1 |
InChI-Schlüssel |
OQGSPRKMOZVSJC-SBIVQUOYSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)O[C@@]5([C@@H](C[C@@H]6[C@@]5(C[C@@H]([C@]7([C@H]6C[C@@H](C8=CC(=O)C=C[C@@]87C)F)F)O)C)C)C(=O)SC(=O)N(C)C)O)C)O)F)C)F |
Kanonische SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)OC5(C(CC6C5(CC(C7(C6CC(C8=CC(=O)C=CC87C)F)F)O)C)C)C(=O)SC(=O)N(C)C)O)C)O)F)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


